2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of biphenyl, featuring a fluorine atom at the 2’ position and a methoxy group at the 5’ position on the biphenyl ring, along with a carboxylic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 2’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5’ position using methoxylation reagents like sodium methoxide.
Industrial Production Methods: Industrial production of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid
- 2’-Fluoro-5’-hydroxybiphenyl-3-carboxylic acid
- 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid
Comparison:
- 2’-Fluoro-5’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity.
- 2’-Fluoro-4’-methoxybiphenyl-3-carboxylic acid differs in the position of the methoxy group, potentially altering its interaction with molecular targets.
- 2’-Fluoro-5’-hydroxybiphenyl-3-carboxylic acid has a hydroxyl group instead of a methoxy group, which can affect its hydrogen bonding capabilities.
- 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid features a chlorine atom instead of fluorine, impacting its electronic properties and reactivity .
Properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKUMULNNMJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681809 |
Source
|
Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-32-5 |
Source
|
Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.